Kaempferol 3-glucuronide

Beschreibung

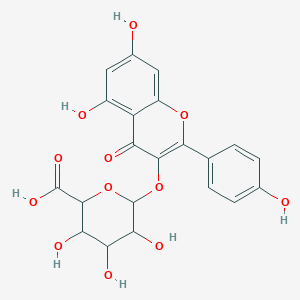

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTJVYCFNVUBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferol 3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22688-78-4 | |

| Record name | Kaempferol 3-O-β-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kaempferol 3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 - 190.5 °C | |

| Record name | Kaempferol 3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of Kaempferol 3 Glucuronide

Identification in Plant Genera and Species

The presence of Kaempferol (B1673270) 3-glucuronide has been identified and studied in several plant species. The following subsections provide a detailed overview of its occurrence in the specified plants.

Fragaria (Strawberry)

Kaempferol 3-glucuronide has been identified as a component of the phenolic profile of strawberries (Fragaria x ananassa). Research on strawberry by-products, which include the calyx, sepal, and stem, has quantified the presence of this compound. In a study analyzing different strawberry cultivars, the concentration of this compound in these by-products was found to vary, highlighting the influence of genetic factors on the chemical composition of the plant. researchgate.net

Further studies on the soluble leaf extract of Fragaria x ananassa cv. Festival also confirmed the presence of kaempferol derivatives, including Kaempferol 3'-glucuronide, through high-resolution mass spectrometry. nih.gov The identification of this compound in both the fruit by-products and leaves underscores its distribution throughout the strawberry plant.

Table 1: Occurrence of this compound in Fragaria Species

| Plant Species | Part of Plant | Method of Identification | Quantitative Data (if available) | Reference |

| Fragaria x ananassa | By-products (calyx, sepal, stem) | High-Performance Liquid Chromatography (HPLC) | Flavonols, including this compound, represented 10.6% to 21.2% of identified phenolic compounds in by-products of different cultivars. | researchgate.net |

| Fragaria x ananassa cv. Festival | Leaves | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Identified as Kaempferol 3'-glucuronide. | nih.gov |

Styphnolobium japonicum

Styphnolobium japonicum, also known as the Japanese pagoda tree, is a rich source of flavonoids. The dried flower buds and fruits of this plant contain a variety of flavonoid glycosides. wikipedia.org Extensive research has identified numerous kaempferol derivatives in this species, including kaempferol-3-O-rutinoside and kaempferol-3-O-sophoroside. wikipedia.orgusp.org Other complex kaempferol triglycosides have also been isolated from the pericarps. nih.gov However, based on the reviewed scientific literature, the specific compound this compound has not been explicitly identified in Styphnolobium japonicum. The flavonoid profile is dominated by other glycosidic forms of kaempferol.

Myrothamnus flabellifolia

Myrothamnus flabellifolia, commonly known as the resurrection plant, is recognized for its complex phytochemical composition, which includes a wide array of polyphenolic compounds. Studies have identified various flavonoids in this plant, such as quercetin (B1663063) and its glycosides, including quercetin-3-O-β-d-glucuronides. nih.gov The presence of quercetin glucuronides indicates that the plant possesses the necessary enzymatic pathways for the glucuronidation of flavonols. Despite the detailed analysis of its flavonoid content, the specific identification of this compound has not been reported in the current scientific literature. The known flavonoid profile consists of other derivatives. nih.govtandfonline.comnih.govmclellanlabs.comresearchgate.netmdpi.comresearchgate.netwikipedia.org

Diospyros cathayensis

Scientific literature with specific phytochemical analysis for Diospyros cathayensis is limited. However, studies on the broader Diospyros genus indicate the presence of various flavonoids. mdpi.comresearchgate.net Research on a related species, Diospyros kaki (Persimmon), has led to the isolation of numerous flavonoids and their glycosides from the leaves, including several kaempferol derivatives such as kaempferol-3-O-β-d-2″-coumaroylgalactoside and kaempferol-3-O-β-d-2″-feruloylglucoside. mdpi.comnih.gov While this suggests that kaempferol glycosides are present within the genus, there is no direct scientific evidence to confirm the occurrence of this compound in Diospyros cathayensis.

Philydrum lanuginosum

Philydrum lanuginosum, commonly known as frogsmouth or woolly waterlily, is an aquatic herb. lucidcentral.orggardenexplorer.org Ethnobotanical sources mention that plant extracts have tested positive for the presence of saponins and that several flavonoids have been investigated. pollinatorlink.org However, a detailed phytochemical analysis identifying specific flavonoid compounds, including this compound, is not available in the reviewed scientific literature.

Rubus idaeus (Red Raspberry)

This compound has been identified in the leaves of the red raspberry plant (Rubus idaeus). consensus.app The leaves are known to be a rich source of a diverse range of antioxidant compounds, including various flavonoids. While the fruit is more commonly consumed, the leaves also contain a significant and complex profile of polyphenols. In addition to this compound, red raspberry leaves also contain quercetin derivatives such as quercetin-3-O-glucuronide. consensus.app Other studies on red raspberry shoots have identified a variety of flavonoids, including different glycosides of kaempferol, though not specifically the 3-glucuronide in that part of the plant. nih.gov

Table 2: Identification of this compound in Rubus idaeus

| Plant Species | Part of Plant | Method of Identification | Finding | Reference |

| Rubus idaeus | Leaves | Not specified in abstract | Identified as a key antioxidant compound. | consensus.app |

| Rubus idaeus | Shoots | High-Performance Liquid Chromatography (HPLC) | Quercetin 3-O-glucuronide identified; this compound not specified. | nih.gov |

Ilex chinensis Sims

Ilex chinensis Sims, a plant used in traditional Chinese medicine, has been identified as a natural source of this compound. Research has highlighted the presence of this compound in the leaves of the plant.

| Plant Species | Part of Plant | Compound Detected | Reference |

| Ilex chinensis Sims | Leaves | This compound | foodb.ca |

Euphorbia esula L.

This compound has been reported within the genus Euphorbia. Specifically, it is one of the principal flavonoids found in Euphorbia lathyris L. While direct quantification in Euphorbia esula L. is not detailed, the presence within the genus suggests its potential occurrence.

| Genus/Species | Compound Detected | Note |

| Euphorbia | This compound | Identified as a principal flavonoid in Euphorbia lathyris L. |

Calligonum comosum (Polygonaceae)

Several antioxidative flavonoids have been isolated from the ethyl acetate (B1210297) fraction of a methanolic extract of Calligonum comosum. Among these is this compound.

| Plant Species | Plant Part/Extract | Isolated Flavonoids | Reference |

| Calligonum comosum | Ethyl acetate fraction of methanolic extract | (+)-catechin, dehydrodicatechin A, kaempferol-3-O-rhamnopyranoside, quercetin, isoquercitrin, This compound , mequilianin | nih.gov |

Presence in Edible Plant Sources and Foods

This compound is present in a range of fruits and vegetables that are part of the human diet.

Various Fruits and Vegetables

This compound is found in varying concentrations across different edible plants. Foods such as endives, blackberries, and tropical highland blackberries contain the highest average concentrations. Lower levels are found in red raspberries, common beans, and strawberries. It has also been detected, though not quantified, in mung beans, chicories, yellow wax beans, lettuces, and dills. Additionally, it has been identified in unripe mango pulp of the 'himsagar' variety.

| Food Source | Concentration Level |

| Endives (Cichorium endivia) | High |

| Tropical highland blackberries (Rubus adenotrichos) | High |

| Blackberries (Rubus) | High |

| Red raspberries (Rubus idaeus) | Low |

| Common beans (Phaseolus vulgaris) | Low |

| Strawberries (Fragaria X ananassa) | Low |

| Mung beans (Vigna radiata) | Detected |

| Chicories (Cichorium intybus) | Detected |

| Yellow wax beans (Phaseolus vulgaris) | Detected |

| Lettuces (Lactuca sativa) | Detected |

| Dills (Anethum graveolens) | Detected |

| Mango (Mangifera indica 'himsagar') | Detected |

Endives (Cichorium endivia)

Endive is a significant dietary source of this compound. Studies have confirmed its presence, and it is considered one of the foods with the highest concentration of this compound. Other kaempferol conjugates, such as kaempferol-3-O-β-D-glucoside and kaempferol-3-O-(6-O-malonyl)-glucoside, are also found in C. endivia.

| Food Source | Key Kaempferol Conjugates | Reference |

| Endive (Cichorium endivia) | This compound , Kaempferol-3-O-β-D-glucoside, Kaempferol-3-O-(6-O-malonyl)-glucoside | nih.gov |

Blackberries (Rubus) and Tropical Highland Blackberries (Rubus adenotrichos)

Blackberries and tropical highland blackberries are reported to have among the highest concentrations of this compound among edible plants.

| Fruit | Compound | Concentration Level | Reference |

| Blackberries (Rubus) | This compound | High | foodb.ca |

| Tropical Highland Blackberries (Rubus adenotrichos) | This compound | High | foodb.ca |

Common Beans (Phaseolus vulgaris) and Green Beans (Phaseolus vulgaris)

Common beans (Phaseolus vulgaris) are a recognized source of kaempferol and its derivatives. nih.gov this compound has been detected in lower concentrations in both common beans and green beans. foodb.cahmdb.ca Studies have confirmed its presence, and after consumption of common beans, kaempferol-3-glucuronide (B1261999) is a primary metabolite detected in plasma and urine. researchgate.net Research on raw green beans has reported an average content of 0.08 mg of Kaempferol 3-O-glucuronide per 100 g fresh weight. phenol-explorer.eu

Unripe Mango Pulp ('Himsagar' variety)

Specific varieties of mango have been found to contain this flavonoid. UV-spectrometric analysis of unripe mango pulp from the 'Himsagar' variety has revealed the presence of kaempferol-3-glucuronide. hmdb.cachemsrc.com This particular cultivar is noted for having the highest concentration of polyphenols among several varieties studied. chemsrc.com

Table of Compounds Mentioned

Enzymatic Formation in Plants: Glucuronidation of Kaempferol

In the plant kingdom, kaempferol is often found in a glycosylated state, which enhances its stability and solubility. biosynth.comnih.gov The attachment of a glucuronic acid moiety to the kaempferol backbone is a key modification within the broader flavonoid biosynthesis pathway. biosynth.com

This compound is structurally defined as a flavonol glycoside where a glucuronic acid molecule is attached via an O-glycosidic bond to the hydroxyl group at the C-3 position of the kaempferol structure. biomol.comfoodb.cahmdb.ca This specific conjugation is catalyzed by enzymes known as UDP-glucuronosyltransferases (UGTs). rsc.orgoup.com These enzymes facilitate the transfer of a glucuronic acid group from the activated sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the kaempferol aglycone. rsc.org

This process is not random; the regioselectivity of plant UGTs ensures that the glucuronic acid is attached to a specific position on the flavonoid skeleton. oup.com The formation of a glycoside at the C-3 position is a common modification for flavonols in plants. nih.gov This glycosylation protects the compound from peroxidative cleavage, thereby preserving the core flavonoid structure for its various biological roles within the plant. nih.gov this compound is naturally found in a variety of plants, including strawberries (Fragaria), endives, and blackberries. biomol.comfoodb.cahmdb.ca

The formation of this compound is an integral part of the flavone (B191248) and flavonol biosynthesis pathway (KEGG PATHWAY: ko00944). genome.jp This pathway generates a wide array of flavonoid compounds from phenylalanine. After the core kaempferol aglycone is synthesized by key enzymes such as chalcone (B49325) synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS), it undergoes various modifications. nih.govfrontiersin.org

Glycosylation, including glucuronidation, is a critical downstream modification step that creates a vast diversity of flavonoid derivatives. nih.gov These modifications are essential for the stable accumulation of flavonoids in plant tissues. nih.gov By converting kaempferol to this compound, plants can regulate the activity, transport, and storage of these compounds, which play roles in processes like UV protection and defense against pathogens. frontiersin.org The presence of specific glucosyltransferases, such as UGT707B1 in Crocus sativus which creates sophorosides (a related diglycoside) at the C-3 position, highlights the genetic and enzymatic basis for the production of these specific glycosides within the broader metabolic network. nih.gov

Metabolism and Disposition in Mammalian Biological Systems

When kaempferol is consumed by mammals through their diet, it undergoes extensive metabolism, with this compound being a principal product. nih.govmdpi.comnih.gov

Following ingestion, kaempferol is absorbed from the gastrointestinal tract and is subject to rapid biotransformation. mdpi.comnih.gov The primary sites for this metabolic conversion are the small intestine and the liver. mdpi.comresearchgate.net Research indicates that this compound is formed predominantly in the small intestine, while other glucuronidated forms, such as kaempferol-7-glucuronide, are produced more in the liver. biomol.comnih.govcaymanchem.com This metabolic process involves Phase II conjugation enzymes that attach glucuronic acid to the kaempferol aglycone, significantly increasing its water solubility and preparing it for circulation and excretion. nih.govresearchgate.net

Numerous pharmacokinetic studies have established this compound as the major metabolite of kaempferol detected in mammalian plasma and urine. researchgate.netmdpi.comnih.gov After human subjects consumed cooked endive, a source of kaempferol, this compound was the predominant form of the flavonoid found in their circulatory system and subsequently excreted. researchgate.netmdpi.comnih.gov In contrast to the extensive metabolism of the related flavonoid quercetin (B1663063), the metabolic profile of kaempferol in human plasma appears less complex, primarily consisting of the free aglycone and this compound. rroij.com In addition to the main glucuronide metabolite, kaempferol monosulfate and disulfates have also been detected in urine. researchgate.netmdpi.com

Table 1: Pharmacokinetic Parameters of Kaempferol Metabolites in Humans This table summarizes findings from a study where subjects consumed 150g of cooked endive, containing 9 mg of kaempferol.

| Parameter | Value | Reference |

| Primary Metabolite | This compound | researchgate.netnih.gov |

| Mean Max. Plasma Conc. | 0.1 µM | researchgate.netnih.gov |

| Mean Time to Max. Conc. | 5.8 hours | researchgate.netnih.gov |

| 24-hour Urinary Excretion | 1.9% of ingested dose | researchgate.netnih.gov |

The biotransformation of kaempferol into its glucuronide conjugates is driven by Phase II metabolic enzymes, particularly the UDP-glucuronosyltransferase (UGT) superfamily. nih.govnih.govresearchgate.net These enzymes are abundant in the liver and intestinal cells and are responsible for catalyzing the conjugation of glucuronic acid to various xenobiotics and endogenous compounds. oup.comresearchgate.net

The UGT family consists of several isoforms with distinct but sometimes overlapping substrate specificities. researchgate.netnih.gov Studies on human UGT isozymes have shown that different isoforms exhibit remarkable regioselectivity in the glucuronidation of flavonoids. nih.gov For instance, research has demonstrated that enzymes from the UGT1A and UGT2B subfamilies can glucuronidate kaempferol at various positions. oup.comnih.gov Specifically, UGT1A9 has been shown to have high activity against several flavonoids. oup.com The formation of this compound is therefore a direct result of the catalytic activity of specific UGT isoforms present in the intestinal and hepatic tissues. nih.gov

Deconjugation by Microsomal Enzymes (e.g., β-Glucuronidase)

This compound, a major circulating metabolite of kaempferol, is subject to deconjugation by microsomal enzymes, particularly β-glucuronidase. This enzymatic hydrolysis cleaves the glucuronic acid moiety, releasing the parent aglycone, kaempferol. This process is significant as it can regenerate the biologically active form of the flavonoid within various tissues.

Research has demonstrated that human tissues, including the liver, small intestine, and neutrophils, exhibit β-glucuronidase activity capable of hydrolyzing flavonoid glucuronides. nih.gov Studies using pure recombinant human β-glucuronidase have shown that it effectively hydrolyzes a variety of flavonoid glucuronides. nih.gov Specifically for this compound, it has been identified as a high-affinity substrate for this enzyme. nih.govresearchgate.net The catalytic efficiency (kcat/Km) of human β-glucuronidase for this compound has been determined to be 26 x 10³ M⁻¹s⁻¹, which is notably higher than for other flavonoid glucuronides like equol-7-O-glucuronide (1.3 x 10³ M⁻¹s⁻¹). nih.gov This suggests that the deconjugation of this compound can occur efficiently in tissues expressing the enzyme, potentially influencing the local bioavailability and activity of the kaempferol aglycone. nih.govresearchgate.netmdpi.com The presence of free kaempferol in plasma and urine after consumption has been attributed to the activity of β-glucuronidase hydrolyzing the glucuronide metabolites in body tissues. mdpi.comwvu.edu

Influence of Efflux Transporters (e.g., MRP2, BCRP, MRP1) on Disposition

MRP2 and BCRP are abundantly expressed in the apical membrane of intestinal enterocytes and hepatocytes. nih.govresearchgate.netnih.gov Their function is to pump substrates, including flavonoid glucuronides, into the intestinal lumen or bile. researchgate.netnih.gov Studies in knockout mice have demonstrated that the absence of MRP2 and BCRP significantly increases the plasma area under the curve (AUC) of kaempferol conjugates, indicating their crucial role in limiting systemic exposure and facilitating elimination. nih.gov Conversely, the absence of MRP1, which is typically located on the basolateral membrane, leads to a much lower plasma AUC of the conjugates. nih.gov

| Efflux Transporter | Location | Role in this compound Disposition | Reference |

| MRP2 (ABCC2) | Apical membrane (intestine, liver) | Limits intestinal absorption; mediates biliary excretion. nih.govresearchgate.net | nih.govresearchgate.net |

| BCRP (ABCG2) | Apical membrane (intestine, liver) | Limits intestinal absorption; mediates biliary excretion. nih.govresearchgate.net | nih.govresearchgate.net |

| MRP1 (ABCC1) | Basolateral membrane | Influences plasma concentrations, with its absence leading to lower systemic exposure of conjugates. nih.gov | nih.gov |

| MRPs (general) | Basolateral membrane | Involved in efflux from cells into circulation; inhibited by compounds like MK571. nih.gov | nih.gov |

Metabolism by Intestinal Microbiota and Subsequent Metabolites

While some kaempferol glycosides are absorbed in the small intestine, a portion transits to the colon where they are metabolized by the resident intestinal microbiota. researchgate.netresearchgate.net The gut bacteria possess various enzymes, including β-glucosidases and β-glucuronidases, that can hydrolyze this compound and other glycosides back to the kaempferol aglycone. researchgate.netnih.gov

Once the aglycone is released, the intestinal microbiota can further degrade it by cleaving the C3 ring structure. researchgate.netresearchgate.net This catabolic process results in the formation of simpler phenolic compounds. researchgate.netresearchgate.net These smaller metabolites can then be absorbed from the colon into the systemic circulation or excreted in the feces. researchgate.netnih.gov

| Metabolite | Description | Source | Reference |

| Kaempferol (aglycone) | The parent flavonoid released after hydrolysis of the glucuronide. | Intestinal Microbiota | researchgate.netnih.gov |

| 4-Hydroxyphenylacetic acid | A phenolic acid resulting from the cleavage of the flavonoid C-ring. | Intestinal Microbiota | researchgate.netresearchgate.net |

| Phloroglucinol | A phenolic compound derived from the A-ring of the flavonoid. | Intestinal Microbiota | researchgate.net |

Excretion Pathways (e.g., intestinal, renal)

Following absorption and systemic circulation, this compound and other metabolites are eliminated from the body through two primary excretion pathways: renal and intestinal (biliary/fecal). mdpi.comnih.gov These polar conjugates are transported from the bloodstream to the kidneys and liver for subsequent removal. wvu.edumdpi.com

Renal Excretion: Kaempferol metabolites are transported from the blood into the kidney, a process likely mediated by organic anion transporters (OATs), and are subsequently excreted in the urine. wvu.edunih.gov this compound is consistently reported as the major metabolite found in human urine following the consumption of kaempferol-rich foods. researchgate.netmdpi.com Studies have quantified urinary excretion of kaempferol, with values ranging from approximately 0.9% to 2.5% of the total ingested dose within 24 hours. mdpi.commdpi.com The presence of kaempferol monosulfates and disulfates has also been noted in urine. nih.govmdpi.com

Intestinal Excretion: The liver plays a central role in clearing kaempferol metabolites from the blood. Efflux transporters, primarily MRP2 and BCRP, actively pump conjugates like this compound from hepatocytes into the bile. nih.govresearchgate.netnih.gov This bile is then released into the small intestine, and the metabolites are ultimately eliminated from the body in the feces. mdpi.comnih.govresearchgate.net Some metabolites excreted into the intestine via bile may be reabsorbed (a process known as enterohepatic recycling), which can prolong their presence in the body. researchgate.net

Synthetic and Biotechnological Approaches for Production

Chemical Synthesis Methods

Kaempferol 3-O-β-D-glucuronide is a specific flavonol glucuronide that can be prepared through chemical synthesis for use as an analytical standard or for research purposes. extrasynthese.com The synthesis involves the selective glycosylation of the kaempferol aglycone at the C3 hydroxyl group with a protected glucuronic acid donor. This process requires multiple steps of protection and deprotection of the various hydroxyl groups on both the flavonoid and the sugar moiety to ensure the correct linkage. The final product is a molecule with the chemical formula C₂₁H₁₈O₁₂ and a molecular weight of approximately 462.36 g/mol . biosynth.com Its identity is confirmed using analytical techniques to verify its structure.

Engineered Biosynthesis Strategies for Flavonoid Glycosides (General Context)

The production of specific flavonoid glycosides, such as those of kaempferol, through extraction from plants is often limited by low yields and complex purification processes. frontiersin.org As an alternative, metabolic engineering and synthetic biology offer promising strategies for the de novo production of these compounds in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgnih.gov

This approach involves constructing and optimizing biosynthetic pathways within the microorganism. sci-hub.se Key steps include:

Building the Aglycone Pathway: Genes encoding enzymes for the biosynthesis of the flavonoid aglycone (e.g., kaempferol) are introduced into the host microbe. This typically starts from a common precursor like tyrosine or phenylalanine and involves enzymes such as chalcone synthase (CHS), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS). nih.govoup.comnih.gov

Introducing Glycosyltransferases (GTs): A crucial step is the introduction of a specific UDP-dependent glycosyltransferase (UGT) that can transfer a sugar moiety to the flavonoid aglycone. researchgate.netnih.gov For producing a glucuronide, a UDP-glucuronosyltransferase would be required. For other glycosides, such as kaempferol 3-O-rhamnoside, a flavonol 3-O-rhamnosyltransferase has been successfully used. nih.gov

Pathway Optimization: To increase product yield, the host organism's metabolism is often engineered to enhance the supply of precursors (e.g., malonyl-CoA) and necessary cofactors. sci-hub.senih.govresearchgate.net This may involve overexpressing certain native genes or suppressing competing metabolic pathways. sci-hub.se

Using these strategies, researchers have successfully produced various kaempferol glycosides from simple sugars like glucose. nih.govresearchgate.net For instance, engineered E. coli has been used to produce kaempferol 3-O-rhamnoside at titers of 57 mg/L. nih.gov Similarly, S. cerevisiae has been engineered to produce the kaempferol aglycone at levels up to 956 mg/L in fed-batch fermentations, providing a platform for subsequent glycosylation steps. nih.gov These biotechnological methods represent a sustainable and scalable approach for producing valuable flavonoid glycosides. frontiersin.orgresearchgate.net

Biological Activities and Molecular Mechanisms of Kaempferol 3 Glucuronide

Antioxidant Mechanisms

Kaempferol (B1673270) 3-glucuronide demonstrates notable antioxidant capabilities through a variety of interconnected mechanisms. These range from direct interaction with harmful molecules to the modulation of cellular signaling pathways that bolster the body's own defense systems.

Free Radical Scavenging

Kaempferol 3-glucuronide is recognized for its capacity to scavenge free radicals, which are unstable molecules that can cause damage to cells. biosynth.com This activity is a fundamental aspect of its antioxidant profile. Studies have shown that flavonol glucuronides, including this compound, can effectively scavenge free radicals, contributing to the reduction of oxidative stress in biological systems. biosynth.comacs.org In fact, among various flavonol conjugates, the glucuronide form has been identified as a particularly effective scavenger of superoxide (B77818) anions. This direct neutralization of reactive species is a key initial step in its protective effects.

Reduction of Intracellular Reactive Oxygen Species (ROS)

Beyond scavenging free radicals in a chemical sense, this compound has been shown to decrease the levels of reactive oxygen species (ROS) within cells. nih.govnih.gov ROS are a type of unstable molecule that can cause damage to DNA, RNA, and proteins, and contribute to the development of various diseases.

Research has demonstrated that this compound can significantly reduce ROS levels in different cell models. For instance, in human neutrophils, it has been shown to inhibit the production of ROS. caymanchem.com Studies using BV2 microglial cells also revealed that pretreatment with this compound effectively scavenged ROS that were stimulated by lipopolysaccharide (LPS). acs.orgnih.gov This reduction in intracellular ROS was observed to be dose-dependent. acs.orgnih.gov Furthermore, in a study involving larval zebrafish and HepG2 cells, this compound treatment led to a decrease in ROS levels. nih.govnih.govresearchgate.net This consistent finding across different models underscores the compound's potent ability to mitigate cellular oxidative stress. acs.org

Modulation of Oxidative Stress Biomarkers (e.g., Malondialdehyde, MDA)

A key indicator of oxidative damage in the body is the level of malondialdehyde (MDA), a product of lipid peroxidation. This compound has been shown to effectively reduce elevated levels of this biomarker.

In a study involving a non-alcoholic steatohepatitis model in larval zebrafish and HepG2 cells, treatment with this compound at a concentration of 20 μM resulted in a decrease in MDA levels. nih.govresearchgate.net This demonstrates the compound's ability to protect against lipid peroxidation, a detrimental process that can damage cell membranes. The reduction of MDA serves as evidence of the compound's in vivo and in vitro antioxidant activity. nih.govresearchgate.net

Enhancement of Antioxidant Enzymes (e.g., Glutathione (B108866) Peroxidase, GSH-px)

In addition to its direct antioxidant actions, this compound also bolsters the body's endogenous antioxidant defense system by enhancing the activity of key enzymes. One such enzyme is glutathione peroxidase (GSH-px), which plays a crucial role in reducing hydrogen peroxide and lipid hydroperoxides.

Activation of the Nrf2/ARE Signaling Pathway

A pivotal mechanism underlying the antioxidant effects of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.govnih.gov This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. nih.govmdpi.com However, in the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.com Once in the nucleus, Nrf2 binds to the ARE, a specific DNA sequence, which in turn triggers the transcription of a wide array of antioxidant and cytoprotective genes. mdpi.com

Research has shown that this compound can significantly upregulate the expression of Nrf2. nih.govresearchgate.net This activation of the Nrf2/ARE pathway has been observed in various models, including larval zebrafish and HepG2 cells. nih.govresearchgate.net The activation of this pathway is a key strategy by which this compound enhances the cell's intrinsic ability to combat oxidative stress. nih.govnih.gov

Regulation of Keap1 Gene Expression

The activation of the Nrf2 pathway by this compound is intricately linked to its ability to regulate the expression of Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a crucial negative regulator of Nrf2, essentially acting as a sensor for oxidative stress. nih.gov

Under basal conditions, Keap1 binds to Nrf2 and facilitates its degradation, thereby keeping its activity low. nih.gov Studies have demonstrated that this compound treatment can lead to a reversal of Keap1 mRNA expression in both in vivo and in vitro models. nih.govresearchgate.net By modulating Keap1 expression, this compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to accumulate, translocate to the nucleus, and initiate the antioxidant response. nih.gov This regulation of Keap1 is a key upstream event in the activation of the Nrf2 signaling cascade by this compound. nih.govresearchgate.net

Anti-inflammatory Mechanisms

This compound mitigates inflammation through a multi-faceted approach, targeting various components of the inflammatory cascade. Its mechanisms include the modulation of cytokine production, inhibition of inflammatory mediators and enzymes, and interference with key signaling pathways.

Downregulation of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6)

This compound has demonstrated a significant ability to suppress the production of key pro-inflammatory cytokines. chemfaces.comnih.gov Research shows that it can inhibit the expression of Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). chemfaces.commedchemexpress.com In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation, this compound effectively reduced the secretion of these cytokines. nih.govmedchemexpress.com For instance, in LPS-stimulated BV2 microglial cells, treatment with this compound led to a dose-dependent decrease in the production of IL-6 and TNF-α. acs.org Similarly, in a non-alcoholic steatohepatitis (NASH) zebrafish model, the compound significantly reversed the mRNA expression of tnf-α and il-6. mdpi.com This downregulation of pro-inflammatory cytokines is a crucial aspect of its anti-inflammatory potential, as these molecules are central to the initiation and amplification of inflammatory responses. acs.org

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Model System | Observed Effect | Reference |

|---|---|---|---|

| IL-1β | LPS-stimulated RAW 264.7 cells | Significant inhibition | chemfaces.comnih.gov |

| TNF-α | LPS-stimulated RAW 264.7 cells | Inhibition of expression | medchemexpress.com |

| TNF-α | LPS-stimulated BV2 microglial cells | Mildly decreasing effect | acs.org |

| TNF-α | NASH larval zebrafish model | Reversed mRNA expression | mdpi.com |

| IL-6 | LPS-stimulated RAW 264.7 cells | Inhibition of expression | medchemexpress.com |

| IL-6 | LPS-stimulated BV2 microglial cells | Mildly decreasing effect | acs.org |

| IL-6 | NASH larval zebrafish model | Reversed mRNA expression | mdpi.com |

Upregulation of Anti-inflammatory Cytokines (e.g., IL-10)

In addition to suppressing pro-inflammatory cytokines, this compound also promotes the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). chemfaces.comnih.gov Studies have shown that in LPS-stimulated RAW 264.7 cells, this compound treatment led to an increased expression of IL-10. medchemexpress.com This dual action of downregulating inflammatory signals while upregulating anti-inflammatory ones highlights its comprehensive modulatory effect on the immune response.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, NO; Prostaglandin (B15479496) E2, PGE2; Leukotriene B4, LTB4)

A key aspect of the anti-inflammatory activity of this compound is its ability to inhibit the production of critical inflammatory mediators. Research has consistently shown its capacity to significantly inhibit nitric oxide (NO), prostaglandin E2 (PGE2), and leukotriene B4 (LTB4). chemfaces.comnih.gov In LPS-stimulated RAW 264.7 cells, the compound effectively suppressed the production of these mediators. chemfaces.comnih.gov Furthermore, in LPS-stimulated BV2 microglial cells, this compound was found to inhibit the release of NO and the expression of prostaglandin E synthase 2 (PTGES2), the enzyme responsible for PGE2 synthesis. nih.govnih.gov

Inhibition of Gene Expression for Inflammatory Enzymes (e.g., COX-2, iNOS, PTGES2)

The inhibition of inflammatory mediators by this compound is directly linked to its ability to suppress the gene expression of the enzymes responsible for their synthesis. Studies have demonstrated that this compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner in LPS-stimulated BV2 microglial cells. nih.govacs.org The inhibitory effects on NO and PGE2 production are mediated by the inhibition of iNOS and COX-2 protein expression, respectively. nih.govacs.org Furthermore, it has been shown to inhibit the gene expression of PTGES2. nih.govnih.gov

Blocking of NF-κB Phosphorylation and Translocation

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory processes, controlling the transcription of numerous pro-inflammatory genes. acs.org this compound has been shown to effectively block this pathway. chemfaces.comnih.gov It achieves this by inhibiting the phosphorylation of NF-κB p65 and the degradation of its inhibitory protein, IκBα. nih.govacs.org By preventing the phosphorylation of IκBα, this compound suppresses the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, thereby preventing the transcription of target inflammatory genes. nih.govacs.org This inhibitory effect on NF-κB activation has been observed in both RAW 264.7 and BV2 microglial cells. nih.govnih.gov

Modulation of MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of inflammation. This compound has been found to modulate this pathway by downregulating the phosphorylation of key MAPK members, including p38, JNK, and ERK. nih.govacs.org In LPS-stimulated BV2 microglial cells, this compound strongly inhibited the LPS-induced activation of p-JNK, p-ERK, and p-p38 MAPK. acs.org The inhibition of the p38 MAPK pathway is particularly significant as it is involved in the increased expression of iNOS and pro-inflammatory cytokines like TNF-α. nih.gov By modulating the MAPK pathway, this compound exerts a broad inhibitory effect on the inflammatory response.

Table 2: Summary of Anti-inflammatory Mechanisms of this compound

| Mechanism | Key Molecules Targeted | Cell/Animal Model | Reference |

|---|---|---|---|

| Downregulation of Pro-inflammatory Cytokines | IL-1β, TNF-α, IL-6 | LPS-stimulated RAW 264.7 cells, LPS-stimulated BV2 microglial cells, NASH larval zebrafish | acs.orgchemfaces.comnih.govmedchemexpress.commdpi.com |

| Upregulation of Anti-inflammatory Cytokines | IL-10 | LPS-stimulated RAW 264.7 cells | chemfaces.comnih.govmedchemexpress.com |

| Inhibition of Inflammatory Mediators | NO, PGE2, LTB4 | LPS-stimulated RAW 264.7 cells, LPS-stimulated BV2 microglial cells | nih.govchemfaces.comnih.govnih.gov |

| Inhibition of Gene Expression for Inflammatory Enzymes | COX-2, iNOS, PTGES2 | LPS-stimulated BV2 microglial cells | nih.govacs.orgnih.gov |

| Blocking of NF-κB Signaling | NF-κB p65 phosphorylation, IκBα degradation | LPS-stimulated RAW 264.7 cells, LPS-stimulated BV2 microglial cells | nih.govacs.orgchemfaces.comnih.gov |

| Modulation of MAPK Signaling | p38, JNK, ERK phosphorylation | LPS-stimulated BV2 microglial cells | nih.govacs.org |

Reduction of Neutrophil Aggregation

This compound has demonstrated notable effects on neutrophil activity, a key component of the innate immune system. Research has shown that this compound can reduce neutrophil aggregation. In a study utilizing a larval zebrafish model with a high-cholesterol diet, this compound, at a concentration of 40 μM, was observed to decrease the aggregation of neutrophils. cwu.educabidigitallibrary.orgbertin-bioreagent.com This suggests a potential anti-inflammatory role by modulating the initial steps of the inflammatory response where neutrophils are recruited to the site of inflammation.

Furthermore, this compound has been found to inhibit the production of reactive oxygen species (ROS) in isolated human neutrophils. caymanchem.combiomol.com At concentrations of 1 and 10 µM, it effectively suppressed ROS generation induced by N-formylmethionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant for neutrophils. caymanchem.combiomol.com The compound's anti-inflammatory properties are also highlighted by its ability to significantly decrease the release of elastase from neutrophils at a concentration of 1 μM. labchem.com.myszabo-scandic.com Elastase is a powerful protease stored in neutrophil granules that can degrade various extracellular matrix proteins, and its inhibition can mitigate tissue damage during inflammation.

Effects on Glucose Metabolism

This compound has been identified as a significant modulator of glucose metabolism through its interaction with key signaling pathways.

Induction of Akt Activity in Mouse Liver Homogenates

Studies have shown that this compound can directly influence the activity of the protein kinase B (Akt), a critical regulator of glucose metabolism. In mouse liver homogenates, this compound at concentrations of 0.1, 1, and 10 µM was found to induce Akt activity. bertin-bioreagent.comcaymanchem.combiomol.comlabchem.com.my This induction was observed to be rapid, with enhanced Akt enzyme activity detected after just 40 seconds of treatment. medchemexpress.com

Activation of AKT/GSK3β Signaling Pathway

The induction of Akt activity by this compound leads to the activation of the downstream AKT/GSK3β signaling pathway. cwu.educabidigitallibrary.orgmedchemexpress.com This pathway is central to the regulation of glycogen (B147801) synthesis. By activating Akt, this compound promotes the phosphorylation of glycogen synthase kinase 3β (GSK3β). medchemexpress.com Phosphorylation inactivates GSK3β, which in turn leads to the activation of glycogen synthase, thereby promoting the conversion of glucose into glycogen for storage. This activation of the AKT/GSK3β signaling pathway is a key mechanism through which this compound improves glucose metabolism. cwu.educabidigitallibrary.org

Increase in Glucose Consumption in HepG2 Cells

Consistent with its ability to activate the AKT signaling pathway, this compound has been shown to increase glucose consumption in human liver cancer (HepG2) cells. caymanchem.combiomol.comlabchem.com.my Treatment of HepG2 cells with this compound at concentrations ranging from 0.1 to 10 μM for 30 minutes resulted in a significant upregulation of glucose uptake. medchemexpress.com This effect is a direct consequence of the enhanced signaling cascade that promotes glucose transport into the cells and its subsequent metabolic processing.

Targeting of the AKT PH Domain

The mechanism by which this compound activates Akt has been elucidated through molecular studies. It has been demonstrated that this compound directly targets the Pleckstrin Homology (PH) domain of Akt. cwu.educabidigitallibrary.orgresearchgate.net The PH domain is crucial for the translocation of Akt to the cell membrane, a critical step for its activation. Fluorescence spectrometry has determined the dissociation constant (KD) for the binding of this compound to the AKT PH domain to be 27.6 μM. cwu.educabidigitallibrary.org Molecular docking studies have further provided insights into the interaction, suggesting that the glucuronide moiety plays a key role in binding to the AKT PH domain. cwu.educabidigitallibrary.org

Modulation of Cellular Processes in Cancer Research

Kaempferol and its derivatives, including this compound, have been the subject of extensive research for their potential anticancer activities. These compounds are known to modulate various cellular processes that are hallmarks of cancer progression. nih.govresearchgate.net

The anticancer mechanisms of kaempferol involve the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the arrest of the cell cycle at different phases. nih.gov It has been shown to affect various signaling pathways critical for cancer cell survival and growth, such as the PI3K/Akt pathway. nih.govnih.gov

A specific study focusing on this compound identified the enzyme aldehyde reductase (AKR1B1) as a potential target. journalspress.com This enzyme is found to be overexpressed in certain cancer cells, including head and neck cancer. journalspress.com In-silico studies, including gene network analysis and molecular docking, have suggested the efficacy of this compound in the context of cancer by targeting AKR1B1. journalspress.com Another study indicated that this compound can reduce the catalytic activity of several enzymes, including AKR1B1, which may contribute to a decreased occurrence of certain cancers such as liver cancer, cervical squamous cell carcinoma, and sarcoma. medchemexpress.com

Data Tables

Table 1: Effects of this compound on Neutrophil Function

| Biological Effect | Model System | Concentration | Reference |

| Reduction of Neutrophil Aggregation | Larval Zebrafish | 40 μM | cwu.educabidigitallibrary.orgbertin-bioreagent.com |

| Inhibition of ROS Production | Isolated Human Neutrophils | 1 and 10 µM | caymanchem.combiomol.com |

| Decreased Elastase Release | Human Neutrophils | 1 μM | labchem.com.myszabo-scandic.com |

Table 2: Effects of this compound on Glucose Metabolism

| Biological Effect | Model System | Concentration | Reference |

| Induction of Akt Activity | Mouse Liver Homogenates | 0.1, 1, and 10 µM | bertin-bioreagent.comcaymanchem.combiomol.comlabchem.com.my |

| Activation of AKT/GSK3β Pathway | - | - | cwu.educabidigitallibrary.orgmedchemexpress.com |

| Increased Glucose Consumption | HepG2 Cells | 0.1 - 10 μM | caymanchem.combiomol.comlabchem.com.mymedchemexpress.com |

| Targeting of AKT PH Domain | - | KD = 27.6 μM | cwu.educabidigitallibrary.orgresearchgate.net |

Reduction of Catalytic Activity of Specific Enzymes

Research has demonstrated that this compound can reduce the catalytic activity of several enzymes. medchemexpress.comjournalspress.com An in silico study highlighted its potential to decrease the activity of enzymes encoded by the genes AKR1B1, CLIP4, ATP6V1F, G6PD, and GLA. journalspress.com The enzyme Aldo-keto reductase family 1 member B1 (AKR1B1), in particular, has been identified as a target. journalspress.comjournalspress.com AKR1B1 is known to catalyze the reduction of a wide array of carbonyl-containing compounds. journalspress.com

Potential Impact on Tumorigenesis in Specific Cancer Types

The enzymatic inhibition by this compound is linked to a potential decrease in tumorigenesis in several cancer types where the target genes are overexpressed. journalspress.com These cancers include Liver Hepatocellular Carcinoma (LIHC), Cervical Squamous Cell Carcinoma (CESC), Sarcoma (SARC), Kidney Renal Papillary Cell Carcinoma (KRPCC), and Skin Cutaneous Melanoma (SKCM). medchemexpress.comjournalspress.com The overexpression of genes like AKR1B1 has been observed in various cancer cells compared to normal tissues, suggesting a role for this compound in mitigating cancer progression. journalspress.com The parent compound, kaempferol, has also been noted for its potential to reduce the risk of skin, liver, and colon cancers through mechanisms like apoptosis and cell cycle arrest. mdpi.com

Table 1: Cancer Types Potentially Influenced by this compound

| Cancer Type | Abbreviation |

|---|---|

| Liver Hepatocellular Carcinoma | LIHC |

| Cervical Squamous Cell Carcinoma | CESC |

| Sarcoma | SARC |

| Kidney Renal Papillary Cell Carcinoma | KRPCC |

| Skin Cutaneous Melanoma | SKCM |

Differential Gene Expression Modulation

This compound's interaction with cellular machinery extends to the modulation of gene expression. A notable target is the AKR1B1 gene, which shows differential expression in tumor tissues versus normal tissues. journalspress.com In silico studies have identified aldehyde reductase (AKR1B1) as a target protein for this phytochemical. journalspress.comjournalspress.com Pan-cancer analysis has revealed that AKR1B1 is differentially expressed in numerous cancer types, indicating the broad potential impact of compounds that can modulate its activity. journalspress.comresearchgate.net

Antineuroinflammatory Effects

Beyond its anti-cancer potential, this compound exhibits significant antineuroinflammatory properties.

Inhibition of Neuroinflammation in Microglial Cells

Studies on BV2 microglial cells, which are the resident immune cells of the central nervous system, have shown that this compound can inhibit neuroinflammation. nih.govacs.org It has been demonstrated to suppress the production of pro-inflammatory mediators. nih.gov The parent compound, kaempferol, also shows inhibitory effects on LPS-activated microglial cells, reducing the production of inflammatory molecules like nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov

Inhibition of NF-κB and STAT3 Signaling Pathways

A key mechanism underlying the antineuroinflammatory effects of this compound is the inhibition of critical signaling pathways. Research has shown that it can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.govacs.org The inhibition of NF-κB transcriptional activity is considered a crucial strategy in managing neuroinflammatory diseases. acs.org Specifically, this compound has been observed to inhibit the phosphorylation of NF-κB p65 in RAW264.7 cells. medchemexpress.com Furthermore, kaempferol glycosides, in general, have been reported to exert antineuroprotective effects by inhibiting both NF-κB and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. nih.govacs.org The parent compound, kaempferol, has also been shown to inhibit IL-6-induced phosphorylation of both STAT3 and NF-κB p65. nih.gov

Table 2: Signaling Pathways Inhibited by this compound and its Aglycone

| Compound | Pathway | Cell Type | Effect |

|---|---|---|---|

| This compound | NF-κB | RAW264.7 cells | Inhibition of p65 phosphorylation medchemexpress.com |

| Kaempferol glycosides | NF-κB, STAT3 | Not specified | Antineuroprotective effect nih.govacs.org |

| Kaempferol | NF-κB, STAT3 | THP-1 cells | Inhibition of IL-6-induced phosphorylation nih.gov |

Miscellaneous Biological Activities

In addition to the aforementioned effects, this compound possesses other notable biological activities. It has been reported to have antioxidant properties. acs.orgchemfaces.com It can also activate the AKT/GSK3β signaling pathway, which plays a role in improving glucose metabolism. medchemexpress.com Studies have shown it can enhance AKT enzyme activity in mouse liver tissue and increase glucose consumption in HepG2 cells. medchemexpress.comcaymanchem.com Furthermore, it has been found to inhibit the production of reactive oxygen species (ROS) in human neutrophils. caymanchem.com

Rat Lens Aldose Inhibition

This compound has demonstrated notable inhibitory activity against rat lens aldose reductase (RLAR). acs.orgnih.gov Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during periods of high blood sugar. The conversion of glucose to sorbitol by this enzyme can lead to osmotic stress and has been implicated in the development of diabetic complications, such as cataracts. nih.govscispace.com

Studies have shown that this compound and its methyl ester derivative exhibit moderate inhibitory effects on RLAR. nih.gov Specifically, Kaempferol 3-O-β-D-glucuronide has been identified as a potent inhibitor of this enzyme. acs.org The inhibitory concentration (IC50) value, which represents the concentration required to inhibit 50% of the enzyme's activity, has been reported to be as low as 5.6 and 9.0 μM for certain glucuronide derivatives of kaempferol. acs.org The inhibitory action of these compounds is considered significant when compared to well-known aldose reductase inhibitors like quercetin (B1663063). nih.gov The structure of the flavonoid, including the presence and position of sugar moieties, appears to play a crucial role in the potency of RLAR inhibition. nih.gov

Table 1: Inhibitory Activity of Kaempferol Derivatives on Rat Lens Aldose Reductase

| Compound | IC50 (μM) | Reference |

| Kaempferol 3-O-β-D-glucuronide derivative 1 | 5.6 | acs.org |

| Kaempferol 3-O-β-D-glucuronide derivative 2 | 9.0 | acs.org |

| Kaempferol 3-O-beta-D-glucuronide methyl ester | Moderate Inhibition | nih.gov |

Anti-HIV Activity

This compound has also been identified as having anti-HIV-1 activity. acs.orgnih.gov The mechanism of this activity is linked to the inhibition of HIV-1 integrase, a crucial enzyme for the replication of the virus. wakan-iyaku.gr.jpencyclopedia.pub HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, a critical step for the propagation of the virus.

Research indicates that the glucuronidation of flavonoids can influence their anti-HIV activity. wakan-iyaku.gr.jp While some studies suggest that the replacement of a hydroxyl group with a glucuronyl group can decrease inhibitory activity against HIV-1 integrase, others have found that certain glucuronide forms, such as Kaempferol 3-O-β-d-glucuronide sodium, retain anti-HIV-1 properties. nih.govwakan-iyaku.gr.jp The presence and number of vicinal hydroxyl groups on the flavonoid structure are considered important for potent inhibition. wakan-iyaku.gr.jp Computational studies have also explored the potential of flavonoids, including kaempferol derivatives, as inhibitors of HIV-1 attachment to host cells. jppres.com

Table 2: Reported Anti-HIV Activity of this compound

| Activity | Target | Reference |

| Anti-HIV-1 Activity | HIV-1 Integrase | acs.orgnih.govnih.gov |

| Potential Inhibition of HIV-1 gp120-CD4 binding | HIV-1 Attachment | jppres.com |

Amelioration of Non-Alcoholic Steatohepatitis (NASH) related parameters

This compound has shown promise in mitigating several parameters associated with non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov NASH is characterized by fat accumulation in the liver (steatosis), inflammation, and potential fibrosis. nih.gov

In both in vivo and in vitro models, this compound has demonstrated the ability to reduce lipid accumulation and oxidative stress. nih.govnih.govresearchgate.net In a larval zebrafish model with a high-cholesterol diet, treatment with this compound led to a decrease in reactive oxygen species (ROS) levels and neutrophil aggregation. nih.govresearchgate.net Similarly, in HepG2 cells, a human liver cell line, the compound reduced lipid accumulation induced by free fatty acids and oxidative stress caused by hydrogen peroxide. nih.govnih.govresearchgate.net

The mechanisms underlying these effects appear to involve the regulation of oxidative stress pathways. This compound has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of glutathione peroxidase (GSH-px), an important antioxidant enzyme. nih.govnih.gov Furthermore, it influences the Nrf2-Keap1 signaling pathway, a key regulator of the cellular antioxidant response. nih.govfrontiersin.org The compound has also been observed to down-regulate the expression of pro-inflammatory genes such as tumor necrosis factor-alpha (tnfa) and interleukin 6 (il-6). nih.govresearchgate.net

Table 3: Effects of this compound on NASH-Related Parameters

| Model | Parameter | Effect of this compound | Reference |

| High-Cholesterol Diet Larval Zebrafish | Lipid Accumulation | Reduced | nih.govresearchgate.net |

| High-Cholesterol Diet Larval Zebrafish | Reactive Oxygen Species (ROS) | Reduced | nih.govresearchgate.net |

| High-Cholesterol Diet Larval Zebrafish | Neutrophil Aggregation | Reduced | nih.govresearchgate.net |

| High-Cholesterol Diet Larval Zebrafish | Malondialdehyde (MDA) | Decreased | nih.govresearchgate.net |

| High-Cholesterol Diet Larval Zebrafish | Glutathione Peroxidase (GSH-px) | Increased | nih.govresearchgate.net |

| High-Cholesterol Diet Larval Zebrafish | tnfa mRNA expression | Reversed | researchgate.net |

| High-Cholesterol Diet Larval Zebrafish | il-6 mRNA expression | Reversed | researchgate.net |

| HepG2 Cells (FFA-induced) | Lipid Accumulation | Reduced | nih.govresearchgate.net |

| HepG2 Cells (H2O2-exposed) | Reactive Oxygen Species (ROS) | Reduced | nih.govresearchgate.net |

| HepG2 Cells (H2O2-exposed) | Malondialdehyde (MDA) | Decreased | nih.govresearchgate.net |

| HepG2 Cells (H2O2-exposed) | Glutathione Peroxidase (GSH-px) | Increased | nih.govresearchgate.net |

| HepG2 Cells (H2O2-exposed) | Nrf2 and Keap1 mRNA expression | Regulated | nih.govfrontiersin.org |

Research Methodologies and Analytical Approaches for Kaempferol 3 Glucuronide Studies

Extraction and Isolation Techniques

The initial and critical step in studying Kaempferol (B1673270) 3-glucuronide involves its extraction from the source material, followed by isolation to achieve a high degree of purity for subsequent analysis.

Solvent Extraction and Fractionation

Solvent extraction is a fundamental technique for obtaining Kaempferol 3-glucuronide from plant materials. The choice of solvent is paramount and is dictated by the polarity of the target compound. Polar solvents like methanol, ethanol (B145695), and water are commonly employed due to the glycosidic nature of this compound, which imparts greater polarity compared to its aglycone form, kaempferol. mdpi.com

For instance, in a study on Alpinia zerumbet leaves, 70% ethanol was found to be more efficient for flavonoid extraction, including this compound, than water. researchgate.net Another approach involves using a methanol/acid mixture, which can be optimized for extraction efficiency. researchgate.net The extraction process can be enhanced by techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction, which can increase yield and reduce extraction time. researchgate.netresearchgate.net

Following the initial extraction, fractionation is often performed to separate the crude extract into fractions with varying polarities. This is typically achieved using liquid-liquid extraction with a series of solvents of increasing polarity, such as petroleum ether, methylene (B1212753) chloride, and ethyl acetate (B1210297). chemfaces.com For example, an ethyl acetate fraction of a plant extract was found to be enriched with flavonoids, including this compound. chemfaces.com

Chromatographic Purification Methods

To achieve high purity, the enriched fractions containing this compound are subjected to various chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Silica (B1680970) Gel Chromatography: This normal-phase chromatography technique separates compounds based on polarity. Less polar compounds elute first, while more polar compounds, like this compound, are retained longer on the silica gel column. ekb.eg

Reversed-Phase C-18 Chromatography: In this technique, the stationary phase is nonpolar (C-18), and a polar mobile phase is used. This method is widely used for the purification of flavonoids. More polar compounds elute earlier, making it an effective method for separating this compound from less polar constituents. ekb.eg

Sephadex LH-20 Chromatography: This size-exclusion chromatography method separates molecules based on their size. It is particularly useful for separating flavonoids and other phenolic compounds. ekb.eg

A combination of these chromatographic methods is often necessary to obtain pure this compound. ekb.eg

Characterization and Identification Methods

Once isolated, the structural elucidation and confirmation of this compound are carried out using a variety of spectroscopic and analytical techniques.

Spectroscopic Analyses

Spectroscopic methods provide detailed information about the chemical structure of the isolated compound.

UV-Spectrometry with Shift Reagents: UV-visible spectroscopy is a valuable tool for the initial characterization of flavonoids. Flavones and flavonols typically exhibit two main absorption bands: Band I (320–385 nm) corresponding to the B-ring, and Band II (250–285 nm) for the A-ring. researchgate.net The addition of shift reagents, such as sodium hydroxide (B78521) (NaOH), sodium acetate (NaOAc), and boric acid (H₃BO₃), causes characteristic shifts in the UV spectrum. researchgate.netjournalspress.com These shifts provide information about the location of free hydroxyl groups on the flavonoid skeleton, aiding in the identification of the glycosylation site. researchgate.netjournalspress.comnih.gov For example, the lack of a significant shift with certain reagents can indicate substitution at the 3-hydroxyl position, consistent with the structure of this compound. uni-regensburg.de

¹H-NMR and ¹³C-NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.

¹H-NMR (Proton NMR) provides information about the number, environment, and connectivity of protons in the molecule. The ¹H-NMR spectrum of this compound will show characteristic signals for the aromatic protons of the kaempferol backbone and the protons of the glucuronic acid moiety. mdpi.commdpi.com

¹³C-NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the ¹³C-NMR spectrum are indicative of their chemical environment and can confirm the presence of the kaempferol and glucuronic acid units. mdpi.comchemfaces.com Two-dimensional NMR techniques, such as COSY and HMBC, can further establish the connectivity between different parts of the molecule. mdpi.commdpi.com

LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry): This hyphenated technique combines the separation power of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. LC-ESI-QTOF analysis provides the exact mass of the molecule, which can be used to determine its elemental composition. researchgate.net The fragmentation pattern observed in the MS/MS spectrum provides further structural information, helping to confirm the identity of the compound. researchgate.net

Comparison with Reference Standards

A crucial step in the definitive identification of this compound is the comparison of its analytical data with that of a certified reference standard. nih.gov This involves comparing the retention time in chromatographic analyses (e.g., HPLC) and the mass spectral data (e.g., LC-MS) of the isolated compound with the authentic standard. nih.govrsc.org Co-elution of the isolated compound with the reference standard under identical chromatographic conditions provides strong evidence for its identity. Several suppliers offer analytical standards of this compound. extrasynthese.comextrasynthese.comcymitquimica.com

Quantitative Analysis Techniques

Accurate quantification of this compound in biological samples is essential for pharmacokinetic studies and understanding its biological significance.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex matrices like plasma and tissue homogenates due to its high sensitivity and selectivity. rsc.org This technique utilizes multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. rsc.orgfrontiersin.org This allows for highly specific and sensitive detection and quantification, even at low concentrations. rsc.org The method is first validated for parameters such as linearity, accuracy, precision, and recovery before being applied to pharmacokinetic studies to determine the concentration-time profiles of this compound in biological fluids. frontiersin.orgnih.gov

In Vitro Model Systems

In vitro models are fundamental in elucidating the cellular and molecular mechanisms of this compound. These systems allow for controlled investigation of its biological activities, including antioxidant, anti-inflammatory, and metabolic effects.

The human liver cancer cell line, HepG2, is a well-established model for studying oxidative stress and the protective effects of antioxidant compounds. Studies have utilized HepG2 cells to investigate the antioxidant potential of this compound (also referred to as K3O). nih.govresearchgate.net In these experimental setups, oxidative stress is often induced by agents like hydrogen peroxide (H₂O₂). nih.govresearchgate.net

Research has shown that this compound can mitigate oxidative stress in HepG2 cells. nih.govresearchgate.net For instance, treatment with this compound has been observed to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net Concurrently, it can enhance the activity of crucial antioxidant enzymes like glutathione (B108866) peroxidase (GSH-px). nih.govresearchgate.net Mechanistic studies in H₂O₂-exposed HepG2 cells have pointed towards the involvement of the Nrf2/Keap1 pathway, where this compound treatment led to changes in the mRNA expression of Keap1 and Nrf2, suggesting its role in upregulating the cellular antioxidant response. nih.gov

Table 1: Effects of this compound on Oxidative Stress Markers in HepG2 Cells

| Parameter | Inducing Agent | Effect of this compound | Associated Pathway |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | H₂O₂ | Reduced levels | Nrf2/Keap1 |

| Malondialdehyde (MDA) | H₂O₂ | Decreased levels | - |

| Glutathione Peroxidase (GSH-px) | H₂O₂ | Increased levels | - |

| Keap1 mRNA | H₂O₂ | Reversed changes in expression | Nrf2/Keap1 |

| Nrf2 mRNA | H₂O₂ | Reversed changes in expression | Nrf2/Keap1 |

The anti-inflammatory properties of this compound have been extensively studied using various cell lines, primarily murine macrophage-like RAW264.7 cells and BV2 microglial cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govnih.gov

In LPS-stimulated RAW264.7 cells, this compound has demonstrated a significant ability to inhibit the production of pro-inflammatory mediators. nih.gov These include interleukin-1β (IL-1β), nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and leukotriene B4 (LTB4). nih.govnih.gov Furthermore, it has been shown to upregulate the secretion of the anti-inflammatory cytokine IL-10. nih.gov A key molecular mechanism underlying these effects is the inhibition of the phosphorylation of NF-κB, a central regulator of inflammation. nih.govmedchemexpress.com Studies have also noted that this compound can inhibit the gene expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in these cells. medchemexpress.com

BV2 microglial cells, which are often used as a model for neuroinflammation, have also been employed to investigate the effects of this compound. nih.govacs.org In LPS-stimulated BV2 cells, the compound has been shown to inhibit the release of NO, IL-6, and tumor necrosis factor-α (TNF-α). acs.orgnih.gov It also reduces the expression of iNOS and COX-2. nih.gov Mechanistic studies have revealed that this compound can downregulate the phosphorylation of mitogen-activated protein kinases (MAPKs) and upregulate the Nrf2/HO-1 signaling cascade, which plays a role in the antioxidant and anti-inflammatory responses. nih.govnih.gov This dual action of suppressing pro-inflammatory pathways and enhancing antioxidant defenses highlights its potential in mitigating neuroinflammation. nih.gov

Table 2: Anti-inflammatory Effects of this compound in Cell Models

| Cell Line | Stimulant | Inhibited Pro-inflammatory Mediators | Upregulated Anti-inflammatory Cytokines | Key Signaling Pathways Modulated |

|---|---|---|---|---|

| RAW264.7 | LPS | IL-1β, NO, PGE2, LTB4, TNF-α, IL-6 | IL-10 | NF-κB |

| BV2 Microglia | LPS | NO, IL-6, TNF-α, iNOS, COX-2 | - | MAPK, Nrf2/HO-1 |

HepG2 cells are also a valuable model for investigating the effects of various compounds on glucose metabolism. Research indicates that this compound can influence glucose metabolism in these cells. medchemexpress.comcaymanchem.com

Studies have shown that this compound can increase glucose consumption in HepG2 cells. medchemexpress.comcaymanchem.com This effect is linked to its ability to activate the AKT/GSK3β signaling pathway. medchemexpress.com Specifically, this compound has been found to upregulate the phosphorylation of both AKT and GSK3β. medchemexpress.com The activation of this pathway is a critical step in the insulin (B600854) signaling cascade, which promotes glucose uptake and utilization. These findings suggest that this compound may play a role in improving glucose metabolism at the cellular level. medchemexpress.com

Table 3: Effects of this compound on Glucose Metabolism in HepG2 Cells

| Effect | Mechanism | Signaling Pathway |

|---|---|---|

| Increased glucose consumption | Upregulation of pAKT and pGSK3β | AKT/GSK3β |

The Caco-2 cell line, which differentiates into a monolayer of polarized intestinal epithelial cells, is the gold standard in vitro model for studying the absorption and transport of compounds across the intestinal barrier. nih.govresearchgate.netresearchgate.net

Transport studies using Caco-2 monolayers have revealed that this compound can be transported across these cells. nih.govresearchgate.net Interestingly, the direction of transport appears to be influenced by different transporters. The efflux of this compound towards the basolateral side (representing absorption into the bloodstream) is significantly higher than that of other kaempferol glucuronides, such as kaempferol-7-glucuronide. nih.gov This transport is sensitive to inhibitors of Multidrug Resistance-Associated Proteins (MRPs), suggesting their involvement. nih.gov Specifically, the basolateral-to-apical efflux is reduced by the MRP2 inhibitor LTC4, while the apical-to-basolateral transport is decreased by the general MRP inhibitor MK571. nih.gov Additionally, the Breast Cancer Resistance Protein (BCRP) inhibitor Ko143 has been shown to decrease the efflux of glucuronide conjugates. nih.gov These findings indicate that the transport of this compound across the intestinal epithelium is a complex process mediated by efflux transporters like MRPs and BCRP. nih.gov

Table 4: Transport of this compound in Caco-2 Cell Monolayers

| Transport Direction | Key Findings | Involved Transporters | Effect of Inhibitors |

|---|---|---|---|

| Apical to Basolateral | Higher than Kaempferol-7-glucuronide | MRPs | Decreased by MK571 |

| Basolateral to Apical | - | MRP2, BCRP | Reduced by LTC4 and Ko143 |

Isolated human neutrophils are used to directly assess the antioxidant activity of compounds in primary human immune cells. Studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) in human neutrophils stimulated by fMLP (N-formylmethionyl-leucyl-phenylalanine). caymanchem.commedkoo.com This inhibitory effect has been observed at concentrations of 1 and 10 µM, demonstrating the compound's direct antioxidant capacity in a physiologically relevant cell type. caymanchem.combertin-bioreagent.com

In Vivo Animal Models

While this article focuses on in vitro methodologies, it is worth noting that findings from these cell-based studies often provide the basis for subsequent investigations in animal models. For example, the anti-inflammatory effects of this compound observed in RAW264.7 cells have been further explored in mice with LPS-induced inflammation and carrageenan-induced paw edema. nih.govchemfaces.com Similarly, the antioxidant and lipid-regulating effects seen in HepG2 cells have been investigated in larval zebrafish models with high-cholesterol diet-induced steatosis. nih.govresearchgate.net These in vivo studies are crucial for validating the physiological relevance of the mechanisms identified in vitro.

Mice Models

Mice models are instrumental in evaluating the physiological effects of this compound, particularly its anti-inflammatory properties and pharmacokinetic profile.

Anti-inflammatory Effects: Studies have utilized lipopolysaccharide (LPS)-induced inflammation in mice to demonstrate the anti-inflammatory potential of Kaempferol 3-O-β-D-glucuronide (K3G). nih.gov In these models, K3G has been shown to significantly inhibit the production of various pro-inflammatory mediators. nih.govglpbio.com For instance, research indicates that K3G can reduce inflammation in a dose-dependent manner in vivo. nih.govchemfaces.com One study highlighted its effectiveness in mitigating carrageenan-induced paw edema in mice. nih.govmedchemexpress.com The underlying mechanism often involves the inhibition of key inflammatory pathways, such as blocking the phosphorylation of NF-κB, a pivotal regulator of inflammation. nih.gov

Pharmacokinetic Studies: Pharmacokinetic analyses in mice have been crucial for understanding the absorption, distribution, metabolism, and excretion of this compound. Following oral administration of its parent compound, kaempferol, this compound emerges as the primary metabolite in the plasma. nih.govnih.gov